3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 1353972-61-8
Cat. No.: VC8233391
Molecular Formula: C19H25N3O2S
Molecular Weight: 359.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353972-61-8 |
|---|---|
| Molecular Formula | C19H25N3O2S |
| Molecular Weight | 359.5 g/mol |
| IUPAC Name | tert-butyl 3-(quinoxalin-2-ylsulfanylmethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H25N3O2S/c1-19(2,3)24-18(23)22-10-6-7-14(12-22)13-25-17-11-20-15-8-4-5-9-16(15)21-17/h4-5,8-9,11,14H,6-7,10,12-13H2,1-3H3 |
| Standard InChI Key | XOYMNQBPSUDOEU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=CC=CC=C3N=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC3=CC=CC=C3N=C2 |
Introduction
Synthesis and Chemical Reactivity
The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline ring through condensation reactions, followed by the introduction of the sulfanylmethyl group and the tert-butyl esterification of the piperidine ring. The chemical reactivity of these compounds can be attributed to their functional groups, including the quinoxaline ring, which is known for its biological activity, and the sulfanylmethyl linker, which can participate in various chemical reactions.
Biological Activities and Potential Applications
Quinoxaline derivatives have been explored for their biological activities, including anticancer properties. For instance, compounds with quinoxaline moieties have shown promising antiproliferative activity against human cancer cell lines by mechanisms such as tyrosine kinase inhibition and induction of apoptosis . While specific biological activity data for 3-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not available, related compounds suggest potential applications in medicinal chemistry.
Comparison with Related Compounds
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